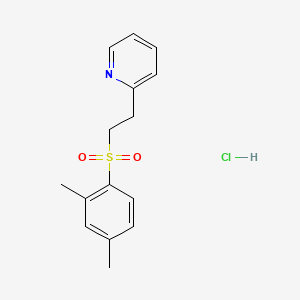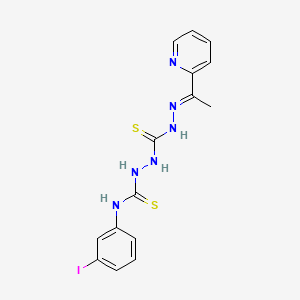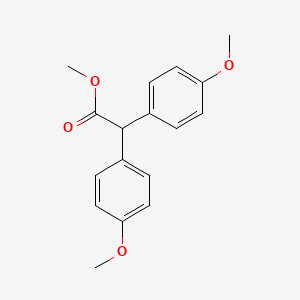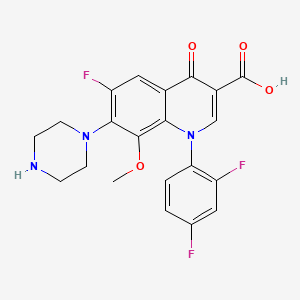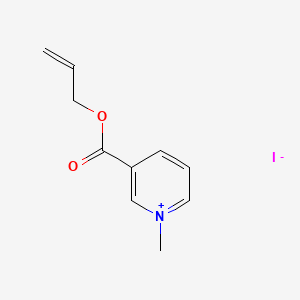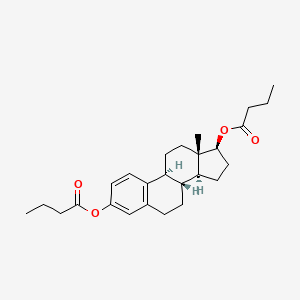
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is of interest due to its potential applications in various fields, including medicine, biology, and chemistry. It is known for its structural similarity to estradiol, which allows it to interact with estrogen receptors in the body.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate typically involves the esterification of estradiol. The process begins with the reaction of estradiol with butyric anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions, usually at room temperature, to ensure the formation of the dibutyrate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction will produce alcohols.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on cellular processes and its interaction with estrogen receptors.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of estrogen-related disorders.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate involves its interaction with estrogen receptors in the body. The compound binds to these receptors, mimicking the effects of natural estrogen. This binding activates various signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which are involved in the regulation of reproductive and other physiological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol: The parent compound, naturally occurring estrogen with high biological activity.
Estradiol benzoate: An esterified form of estradiol used in hormone replacement therapy.
Estradiol valerate: Another esterified form used for similar therapeutic purposes.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol dibutyrate is unique due to its specific ester groups, which can influence its pharmacokinetics and biological activity. The dibutyrate ester may provide different solubility, stability, and duration of action compared to other esterified forms of estradiol.
Propriétés
Numéro CAS |
63042-23-9 |
|---|---|
Formule moléculaire |
C26H36O4 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-butanoyloxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C26H36O4/c1-4-6-24(27)29-18-9-11-19-17(16-18)8-10-21-20(19)14-15-26(3)22(21)12-13-23(26)30-25(28)7-5-2/h9,11,16,20-23H,4-8,10,12-15H2,1-3H3/t20-,21-,22+,23+,26+/m1/s1 |
Clé InChI |
KCWOSNZFDYZBNP-IOCWQACJSA-N |
SMILES isomérique |
CCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC(=O)CCC)C |
SMILES canonique |
CCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



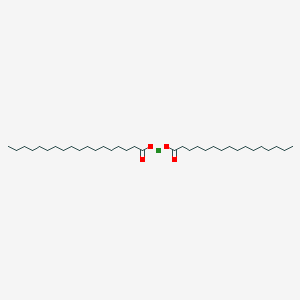
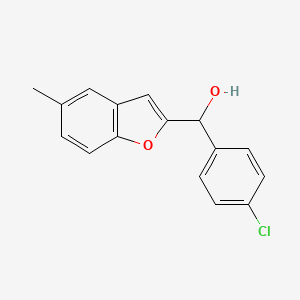


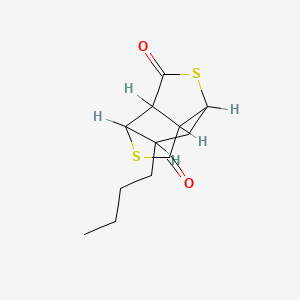
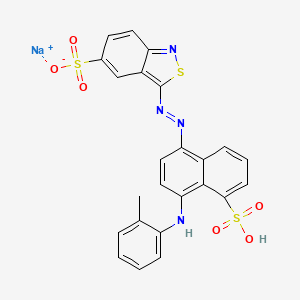
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
